

# Physicochemical Characteristics of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Technical Guide

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Compound of Interest		
Compound Name:	6-(butylamino)-1H-pyrimidine-2,4- dione	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the pyrimidine derivative **6-(butylamino)-1H-pyrimidine-2,4-dione**. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on closely related analogues and outlines the standard experimental protocols for determining its key physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

## **Core Physicochemical Data**

Quantitative data for **6-(butylamino)-1H-pyrimidine-2,4-dione** is not readily available. Therefore, data for structurally similar compounds are presented below to provide an estimated profile. It is crucial to note that these values are for related structures and should be experimentally verified for the compound of interest.

Table 1: Computed Physicochemical Properties of Related Pyrimidine Derivatives



Property	6-(4- phenylbutylamino)- 1H-pyrimidine-2,4- dione[1]	2-(butylamino)-1H- pyrimidin-6-one[2]	6- (dibutylamino)-1,3, 5-triazine- 2,4(1H,3H)-dione[3]
Molecular Formula	C14H17N3O2	C8H13N3O	C11H20N4O2
Molecular Weight ( g/mol)	259.30	167.21	240.30
XLogP3	1.9	0.4	1.6
Hydrogen Bond Donor Count	3	2	2
Hydrogen Bond Acceptor Count	3	3	4
Rotatable Bond Count	5	3	4
Topological Polar Surface Area (Ų)	70.2	53.5	73.8

## **Experimental Protocols**

Detailed methodologies for determining the key physicochemical parameters of **6- (butylamino)-1H-pyrimidine-2,4-dione** are outlined below. These are standard protocols that can be applied to characterize this and other novel chemical entities.

### **Melting Point Determination**

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.

#### Protocol:

 A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[4]



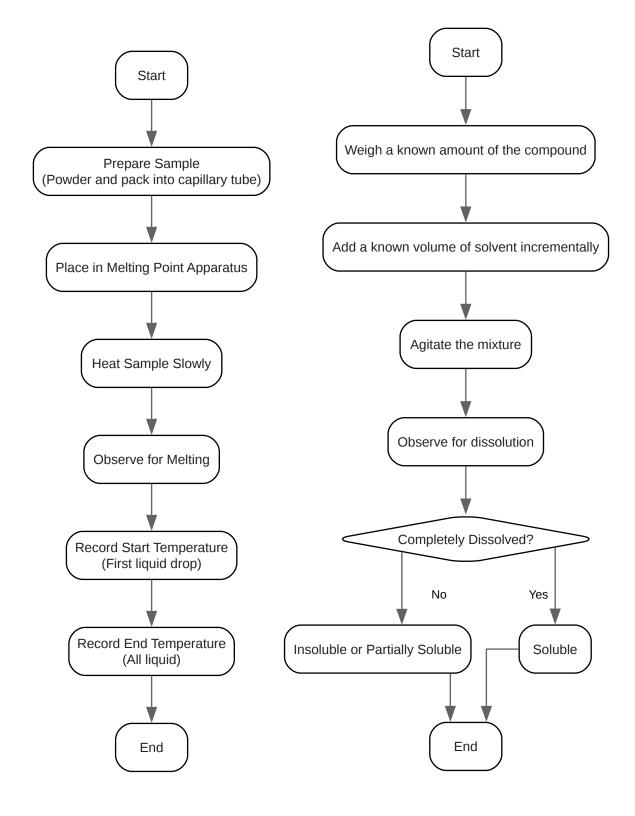




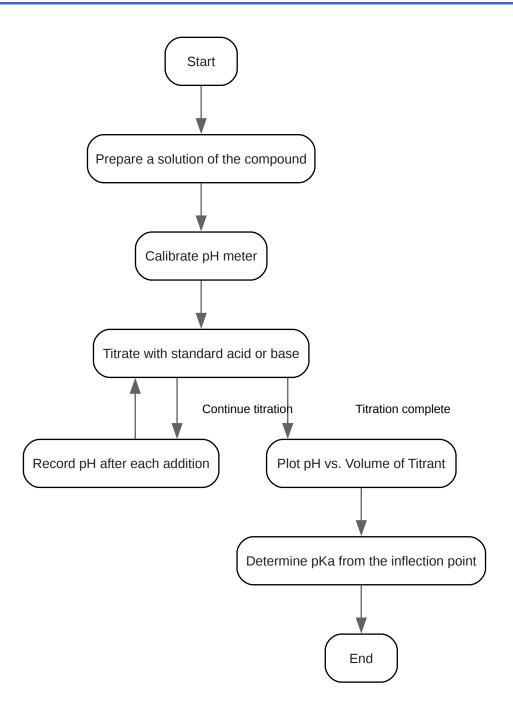
- The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.[5][6]
- The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range.
- For accurate results, a preliminary, rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement.[5]

Workflow for Melting Point Determination

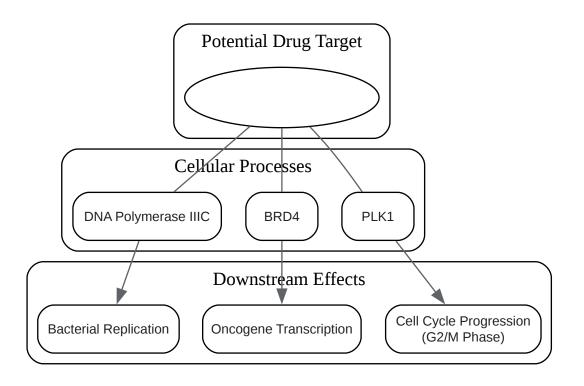












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